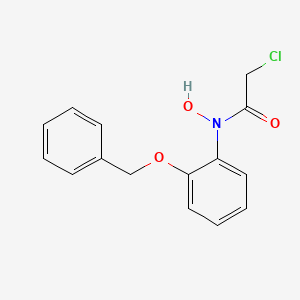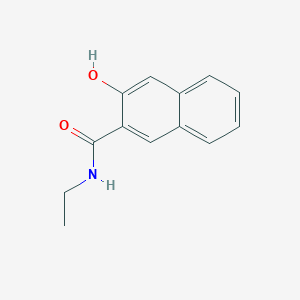
2-Naphthalenecarboxamide,N-ethyl-3-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenecarboxamide, N-ethyl-3-hydroxy- is an organic compound belonging to the class of naphthalenecarboxamides It is characterized by the presence of a naphthalene ring system, an amide group, and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, N-ethyl-3-hydroxy- typically involves the reaction of 2-naphthoic acid with an appropriate amine, such as ethylamine, in the presence of a coupling agent. The reaction is usually carried out under reflux conditions in a suitable solvent like toluene or dichloromethane. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of 2-Naphthalenecarboxamide, N-ethyl-3-hydroxy- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Naphthalenecarboxamide, N-ethyl-3-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitro-substituted naphthalenecarboxamides.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenecarboxamide, N-ethyl-3-hydroxy- has several applications in scientific research:
Material Science: It is used in the development of electrochromic materials and polymers with specific photophysical properties, making it suitable for electronic devices such as organic light-emitting diodes (OLEDs).
Pharmaceuticals: Derivatives of this compound exhibit significant antibacterial and antimycobacterial activities, making them potential candidates for developing new antibiotics.
Agriculture: It has been evaluated for its herbicidal activity and ability to inhibit photosynthetic electron transport in chloroplasts, suggesting its potential as a selective herbicide.
Wirkmechanismus
The mechanism of action of 2-Naphthalenecarboxamide, N-ethyl-3-hydroxy- varies depending on its application:
Antibacterial Activity: It targets bacterial cell walls and inhibits essential enzymes, leading to cell lysis and death.
Herbicidal Activity: It inhibits photosynthetic electron transport in chloroplasts, disrupting the energy production process in plants and leading to their death.
Electrochromic Materials: It undergoes reversible redox reactions, changing its optical properties in response to an applied electric field.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)
- 2-Naphthalenecarboxamide, 3-hydroxy-N-1-naphthalenyl
- 2-Naphthalenecarboxamide, N-[2-[(2-aminoethyl)amino]ethyl]-3-hydroxy
Uniqueness
2-Naphthalenecarboxamide, N-ethyl-3-hydroxy- is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to participate in a wide range of chemical reactions and its diverse applications in various fields make it a compound of significant interest.
Eigenschaften
CAS-Nummer |
6272-12-4 |
|---|---|
Molekularformel |
C13H13NO2 |
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
N-ethyl-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C13H13NO2/c1-2-14-13(16)11-7-9-5-3-4-6-10(9)8-12(11)15/h3-8,15H,2H2,1H3,(H,14,16) |
InChI-Schlüssel |
AWLIVDSCPPTBKR-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)C1=CC2=CC=CC=C2C=C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





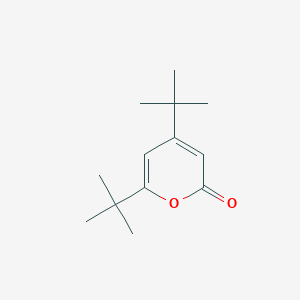

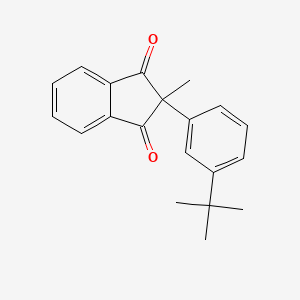

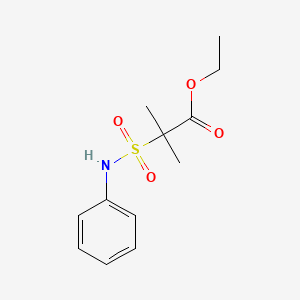
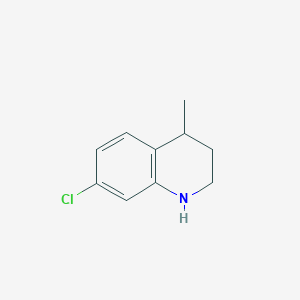

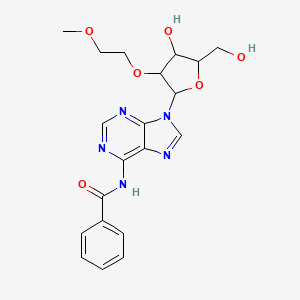
![3a,6a-Dimethyl-3,6-diphenyl-1,4-di[(1,1,1-trimethylsilyl)oxy]perhydropentalene-1,4-dicarbonitrile](/img/structure/B13990807.png)
![4,6-Dichloro-N-[1-(methoxymethyl)-1H-imidazol-4-yl]-1,3,5-triazin-2-amine](/img/structure/B13990817.png)
